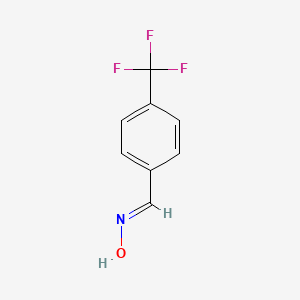

Benzaldehyde, 4-(trifluoromethyl)-, oxime

Description

Significance of Trifluoromethylated Aromatic Compounds in Synthetic Chemistry

The introduction of a trifluoromethyl (CF3) group into an aromatic system imparts profound changes to the molecule's physicochemical properties, a strategy widely employed in medicinal chemistry and materials science. mdpi.comnih.gov The CF3 group is strongly electron-withdrawing, which significantly alters the electronic nature of the aromatic ring. mdpi.com This electronic perturbation can enhance interactions with biological targets and improve the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation. mdpi.comnih.gov

The replacement of a methyl group with a trifluoromethyl group is a common strategy to enhance the efficacy of pharmaceuticals. mdpi.com The high electronegativity of the fluorine atoms increases the molecule's resistance to metabolic processes, thereby extending its biological half-life. mdpi.com Furthermore, the CF3 group can increase lipophilicity, which may improve a compound's ability to permeate cellular membranes. mdpi.comacs.org The development of efficient methods for the direct trifluoromethylation of aromatic compounds remains an active area of research, underscoring the importance of this functional group in modern organic synthesis. nih.govacs.org The first synthesis of an aromatic compound containing a trifluoromethyl group was reported in 1898. nih.gov

Table 1: Comparison of Methyl and Trifluoromethyl Group Properties

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact on Aromatic Compounds |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing mdpi.com | Alters reactivity and potential for molecular interactions. mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Resistant to metabolic degradation mdpi.com | Increases in vivo half-life of drug candidates. mdpi.com |

| Lipophilicity | Lower | Higher (Hansch π value of +0.88) mdpi.com | Can enhance membrane permeability and bioavailability. mdpi.com |

| Binding Affinity | Standard hydrophobic interactions | Can enhance electrostatic and hydrophobic interactions mdpi.com | Potentially improves binding to biological targets. mdpi.com |

The Oxime Functionality: A Versatile Synthon in Organic Transformations

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone of synthetic organic chemistry due to its remarkable versatility. numberanalytics.comrsc.org Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.combyjus.com This reaction is fundamental for creating a functional group that can be readily converted into a variety of other important chemical entities.

As intermediates, oximes are pivotal in the synthesis of complex molecules, including amines, nitriles, and various heterocyclic compounds. numberanalytics.com The oxime group can undergo a range of transformations, such as the Beckmann rearrangement to form amides, dehydration to yield nitriles, and reduction to produce primary amines. wikipedia.org The reactivity of oximes, including their participation in cyclization and cross-coupling reactions, makes them valuable synthons for constructing intricate molecular architectures. beilstein-journals.orgrsc.org The diverse applications of oxime derivatives are found in pharmaceuticals, agrochemicals, and materials science. rsc.orgnumberanalytics.com

Table 2: Key Transformations of the Oxime Functional Group

| Reaction Type | Reagents/Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Beckmann Rearrangement | Acid catalyst (e.g., Nickel salts) wikipedia.org | Amide | Synthesis of polyamides like Nylon 6. byjus.com |

| Dehydration | Dehydrating agents | Nitrile | A common route to nitriles from aldehydes. wikipedia.org |

| Reduction | Reducing agents (e.g., H2/catalyst) | Amine | Synthesis of primary amines. |

| Cyclization | Oxidative conditions beilstein-journals.org | Isoxazolines, Isoxazoles beilstein-journals.org | Formation of heterocyclic compounds. beilstein-journals.org |

| Hydrolysis | Acidic conditions | Aldehyde/Ketone | Regenerates the starting carbonyl compound. wikipedia.org |

Overview of Research Trajectories for Benzaldehyde (B42025), 4-(trifluoromethyl)-, oxime

Research involving Benzaldehyde, 4-(trifluoromethyl)-, oxime primarily leverages its identity as a trifluoromethylated aromatic oxime for the synthesis of more complex molecules, particularly heterocyclic structures with potential applications in medicinal chemistry. The compound serves as a key building block, combining the influential properties of the CF3 group with the synthetic flexibility of the oxime.

One significant research application has been in the preparation of isoxazole (B147169) derivatives. For instance, this compound has been used in the synthesis of 5-[3-phenyl-4-(trifluoromethyl)isoxazol-5-yl]-1,2,4-oxadiazole derivatives, which have been investigated for the treatment of autoimmune and chronic inflammatory diseases. wikipedia.org This highlights the role of the compound as a precursor to pharmacologically relevant scaffolds.

The synthesis of the parent aldehyde, 4-(trifluoromethyl)benzaldehyde (B58038), is well-established, often starting from 4-(trifluoromethyl)benzonitrile (B42179) or through the oxidation of the corresponding toluene (B28343) derivative. chemicalbook.comprepchem.com The subsequent reaction with hydroxylamine hydrochloride provides a straightforward route to this compound. byjus.comwikipedia.org The chemical properties of the oxime, including its molecular formula C8H6F3NO and molecular weight of approximately 189.13 g/mol , are well-documented. nih.gov The molecule exists as (E) and (Z) isomers, with the (E)-isomer being a common form. nih.govguidechem.com

Current and future research is likely to continue exploring the utility of this compound as a versatile intermediate in the synthesis of novel compounds for agrochemical and pharmaceutical applications, capitalizing on the established benefits of the trifluoromethyl group and the reactivity of the oxime synthon.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H6F3NO | nih.gov |

| Molecular Weight | 189.13 g/mol | nih.gov |

| IUPAC Name | (NZ)-N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine | nih.gov |

| CAS Number | 66046-34-2 | synchem.de |

| Computed XLogP3 | 2.9 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDYDYTXPOFXLS-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Benzaldehyde, 4 Trifluoromethyl , Oxime Derivatives

Reactions Involving the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can participate in a wide range of chemical reactions. Its reactivity is characterized by the interplay between the carbon-nitrogen double bond, the nitrogen lone pair, and the hydroxyl group.

Generation and Reactivity of Iminyl Radicals

Iminyl radicals are highly reactive nitrogen-centered radical species that can be generated from oxime derivatives through various methods, including photoredox catalysis. organic-chemistry.org These radicals are valuable intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The generation of iminyl radicals from oxime ethers can initiate oxidative cyclization reactions. For instance, under photoinduced electron transfer (PET) conditions, 2'-arylbenzaldehyde oxime ethers can undergo cyclization to form phenanthridines. The proposed mechanism involves the initial oxidation of the oxime ether to a radical cation. Subsequent nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether radical cation leads to the formation of a resonance-stabilized distonic radical cation, which then proceeds to the cyclized product. wikipedia.org While specific studies on 4-(trifluoromethyl)benzaldehyde (B58038) oxime are not prevalent, the general mechanism is applicable. The electron-withdrawing trifluoromethyl group would likely influence the stability of the radical cation intermediate and the kinetics of the cyclization.

Intramolecular radical cyclization of chiral oxime ethers has also been investigated. These reactions can proceed via the addition of a radical onto the oxime ether, leading to the formation of cyclic hydroxylamines. researchgate.net

Table 1: Examples of Oxidative Cyclization Precursors

| Precursor | Product Type | Reaction Condition | Reference |

| 2'-Arylbenzaldehyde oxime ethers | Phenanthridines | Photoinduced electron transfer | wikipedia.org |

| Chiral oxime ethers with pendant radical precursors | Cyclic hydroxylamines | Radical initiation (e.g., AIBN/Bu3SnH) | researchgate.net |

Iminyl radicals generated from oxime derivatives can add to unsaturated systems like alkenes. A metal-free, photochemically mediated imino-alkylation of alkenes using oxime esters has been reported. This process involves the addition of a trifluoromethyl radical to an alkene, followed by the trapping of the resulting carbon-centered radical by the oxime ester. This leads to the formation of a new C-C bond and a C=N bond. organic-chemistry.org The reaction demonstrates broad substrate scope, including both electron-rich and electron-deficient alkenes. organic-chemistry.org

Another example is the radical-mediated vicinal addition of sulfonyl radicals and a trifluoromethyl group to alkynes. In this process, a trifluoromethyl radical initiates a cascade that results in the formation of highly functionalized alkenes. nih.gov

Table 2: Radical Addition Reactions Involving Oxime Derivatives

| Reactants | Product Type | Key Features | Reference |

| Oxime ester, alkene, CF3 source | Imino-alkylated product | Metal-free, photochemical | organic-chemistry.org |

| Allylsulfonic acid derivative, alkyne, CF3 source | Vicinal alkoxysulfonyl/fluorosulfonyl and trifluoromethyl-substituted alkene | Radical cascade | nih.gov |

Single electron transfer (SET) is a key mechanism for the generation of iminyl radicals from oxime derivatives. organic-chemistry.org In photoredox catalysis, a photosensitizer absorbs light and transfers an electron to or from the oxime derivative, generating the corresponding radical ion. wikipedia.org This SET process can initiate a variety of transformations, including the cyclization and addition reactions mentioned previously. The feasibility of these reactions is often dependent on the redox potentials of the photosensitizer and the oxime derivative.

Nucleophilic Reactivity of the Oxime Nitrogen and Oxygen

The oxime functionality possesses two nucleophilic centers: the nitrogen atom and the oxygen atom. The nucleophilicity of these atoms can be exploited in various reactions, such as alkylation.

The direct alkylation of related heterocyclic systems like 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides can result in a mixture of N- and O-alkylated products. nih.gov The regioselectivity of these reactions is influenced by factors such as the substrate, alkylating agent, and reaction conditions. nih.gov While a direct study on 4-(trifluoromethyl)benzaldehyde oxime is not available, similar principles would apply to its O- and N-alkylation.

Furthermore, the nucleophilic character of the oxime nitrogen is often considered in the context of its tautomeric equilibrium with the nitrone form. researchgate.net The nitrone tautomer can exhibit enhanced nucleophilicity at the oxygen atom and participate in addition reactions. researchgate.net

Electrophilic Activation of the Oxime Group

The hydroxyl group of the oxime can be converted into a good leaving group through electrophilic activation, facilitating rearrangements and other transformations.

A classic example of this is the Beckmann rearrangement, where an oxime is converted into an amide or a lactam in the presence of an acid catalyst or other activating agents like tosyl chloride or phosphorus pentachloride. organic-chemistry.orgwikipedia.org The reaction proceeds via the protonation or activation of the hydroxyl group, followed by the migration of the group anti to the leaving group. For an aldoxime like Benzaldehyde (B42025), 4-(trifluoromethyl)-, oxime, the Beckmann rearrangement would be expected to yield the corresponding N-arylformamide. The reaction is stereospecific, and the configuration of the oxime determines the migrating group. wikipedia.org

Trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) is another powerful reagent for the activation of various functional groups, including amides. chemicalbook.com While its direct application to activate oximes for nucleophilic attack is less documented in the provided context, its ability to activate amides to form highly reactive intermediates suggests its potential for activating the oxime group as well.

Transformations of the Trifluoromethyl Group

The trifluoromethyl group, while generally stable, can undergo specific transformations, most notably involving the activation and functionalization of its strong carbon-fluorine (C-F) bonds.

C(sp³)–F Bond Activation and Functionalization

The activation of the C(sp³)–F bond in the trifluoromethyl group is a challenging yet synthetically valuable transformation that opens avenues to novel fluorinated compounds.

A notable reaction involving the trifluoromethyl group is ipso-defluorooxylation, where a C-F bond is cleaved and a new C-O bond is formed at the same position. While direct examples with Benzaldehyde, 4-(trifluoromethyl)-, oxime are not extensively documented in publicly available literature, mechanistic insights can be drawn from studies on analogous (trifluoromethyl)alkenes reacting with oximes.

This reaction typically proceeds via a chemoselective single C(sp³)–F bond activation within the CF₃ group. wikipedia.orgnih.govacs.org The process is believed to follow an anionic SN2-type substitution pathway. nih.govacs.org In this mechanism, the oxime, acting as a nucleophile, attacks the carbon atom of the trifluoromethyl group, leading to the displacement of a fluoride (B91410) ion. This results in the formation of O-(1,1-difluoroallyl)oxime ethers. The reaction is highly regioselective, with the substitution occurring exclusively at the trifluoromethyl-bearing carbon. nih.gov

Table 1: Key Features of Ipso-Defluorooxylation of (Trifluoromethyl)alkenes with Oximes

| Feature | Description | Source |

|---|---|---|

| Reaction Type | Nucleophilic Substitution (Anionic SN2-type) | nih.govacs.org |

| Activated Bond | Single C(sp³)–F bond in the CF₃ group | wikipedia.orgnih.govacs.org |

| Product Class | O-(1,1-difluoroallyl)oxime ethers | nih.govacs.org |

| Selectivity | Exclusively regioselective ipso-substitution | nih.gov |

This pathway highlights the potential of the trifluoromethyl group in this compound to act as an electrophilic center under suitable reaction conditions, allowing for the formation of new C-O bonds with concomitant C-F bond cleavage.

β-Fluoride elimination is another significant reaction pathway for compounds containing a trifluoromethyl group, particularly when a stable π-system can be formed. In the context of derivatives of this compound, this would involve the elimination of a fluoride ion from the trifluoromethyl group along with a proton or other leaving group from an adjacent atom.

While specific studies on β-fluoride elimination directly from this compound are scarce, the mechanism is well-documented for related structures such as α-(trifluoromethyl)styrenes. In these systems, the presence of a base can facilitate the removal of a proton, and the strong electron-withdrawing nature of the trifluoromethyl group promotes the subsequent elimination of a fluoride ion to form a more stable, conjugated gem-difluoroalkene.

A plausible, though not yet experimentally verified for this specific oxime, mechanism would involve the formation of an intermediate that facilitates the departure of a fluoride ion. The strong electron-withdrawing character of the 4-formyl-oxime-phenyl group would stabilize the partial negative charge that develops on the carbon atom during the elimination process.

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl group exerts a profound influence on the kinetics and selectivity of reactions involving the oxime moiety due to its strong electron-withdrawing nature. This effect is transmitted through the aromatic ring to the reaction center.

The CF₃ group enhances the electrophilicity of the imine carbon of the oxime. wikipedia.org This increased electrophilicity can accelerate reactions where the oxime is the electrophile. Conversely, for reactions where the oxime or its corresponding anion acts as a nucleophile, the electron-withdrawing effect of the trifluoromethyl group would decrease its nucleophilicity, thereby slowing down the reaction rate compared to an unsubstituted benzaldehyde oxime.

In terms of selectivity, the trifluoromethyl group can influence the regioselectivity of reactions on the aromatic ring. For electrophilic aromatic substitution reactions, the CF₃ group is a meta-directing deactivator. However, in the context of directed C-H functionalization, the interplay between the directing oxime group and the electronic influence of the trifluoromethyl group becomes crucial.

Synergistic Reactivity: Interplay between Oxime and Trifluoromethyl Groups

The combination of the oxime and trifluoromethyl groups on the same benzaldehyde scaffold leads to synergistic reactivity, where the unique properties of both groups can be harnessed to achieve novel transformations.

Directed C–H Functionalization Assisted by Oximes with Trifluoromethyl Substitution

Oxime groups are well-established as effective directing groups in transition metal-catalyzed C–H functionalization reactions, guiding the catalyst to the ortho C-H bonds of the aromatic ring. The presence of a trifluoromethyl group at the para position can significantly modulate the efficiency and selectivity of these transformations.

The general mechanism for oxime-directed C-H activation involves the coordination of the oxime's nitrogen or oxygen atom to a metal center (e.g., Palladium, Rhodium), followed by the formation of a cyclometalated intermediate. This brings the metal catalyst in close proximity to the ortho C-H bond, facilitating its cleavage and subsequent functionalization.

While specific examples detailing the C-H functionalization of this compound are not widely reported, studies on related systems with electron-withdrawing groups provide valuable insights. The electron-deficient nature of the aromatic ring in 4-(trifluoromethyl)benzaldehyde derivatives can make C-H activation more challenging compared to electron-rich substrates. However, the strong coordinating ability of the oxime group can often overcome this deactivation. For instance, Pd-catalyzed ortho-hydroxylation of benzaldehydes has been shown to be effective even for electron-deficient substrates when a suitable directing group is employed. acs.org

Table 2: General Scheme for Oxime-Directed C-H Functionalization

| Step | Description |

|---|---|

| 1. Coordination | The oxime group coordinates to the metal catalyst. |

| 2. C-H Activation | The metal center cleaves the ortho C-H bond, forming a cyclometalated intermediate. |

| 3. Functionalization | The newly formed metal-carbon bond reacts with a coupling partner. |

| 4. Catalyst Regeneration | The active catalyst is regenerated, completing the catalytic cycle. |

The synergistic effect of the para-trifluoromethyl group in such reactions is twofold. It enhances the acidity of the ortho protons, which can facilitate the C-H activation step. On the other hand, its strong electron-withdrawing nature can influence the reactivity of the resulting organometallic intermediate. The precise outcome, in terms of reaction rate and yield, will depend on the specific catalytic system and reaction conditions employed.

Cascade and Tandem Reactions

A comprehensive review of scientific literature and chemical databases reveals a notable lack of specific examples of "this compound" participating in cascade or tandem reactions. Extensive searches for its application in one-pot multi-step syntheses, such as cycloadditions or the formation of complex heterocyclic systems, did not yield any dedicated studies or documented instances.

Cascade and tandem reactions are highly efficient synthetic strategies where a single starting material undergoes a series of intramolecular or intermolecular transformations in one pot, often without the isolation of intermediates. These processes are of significant interest in organic synthesis for their ability to rapidly build molecular complexity from simple precursors. Oximes, as a functional group, are known to be versatile precursors in a variety of such reactions. researchgate.netnih.govnsf.gov Their reactivity can be harnessed to generate intermediates like nitrones for cycloadditions or iminyl radicals for cyclization reactions, leading to the synthesis of diverse nitrogen-containing heterocycles. clockss.orgacs.org

Methodologies involving transition-metal catalysis, acs.org organocatalysis, rsc.orgbeilstein-journals.org and photochemical methods have been developed to initiate cascade sequences starting from various oximes. acs.org These reactions often involve the cleavage and formation of multiple bonds in a controlled manner, governed by the reaction conditions and the substitution pattern of the oxime. For instance, cascade sequences can be triggered by the formation of the oxime in situ, followed by cyclization and further transformations. nsf.gov

Further research would be necessary to explore the potential of "this compound" as a substrate in established or novel cascade and tandem reaction methodologies. Such studies would be required to determine suitable reaction conditions, product outcomes, and mechanistic pathways for this specific compound.

Spectroscopic Characterization and Structural Analysis of Benzaldehyde, 4 Trifluoromethyl , Oxime and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Oximes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of fluorine-containing oximes, offering detailed information at the atomic level.

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecular framework of "Benzaldehyde, 4-(trifluoromethyl)-, oxime."

¹H NMR Spectroscopy: The proton NMR spectrum of (E)-4-(trifluoromethyl)benzaldehyde oxime in deuterated chloroform (B151607) (CDCl₃) typically shows a singlet for the oxime proton (-NOH) at approximately 8.75 ppm, another singlet for the aldehydic proton (CH=N) around 8.17 ppm, and multiplets in the aromatic region between 7.50 and 7.80 ppm corresponding to the protons on the benzene (B151609) ring. rsc.org In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts are observed at δ 11.62 (s, 1H, OH), 8.26 (s, 1H, CH), 7.82 (d, J = 8.5 Hz, 2H), and 7.77 (d, J = 8.5 Hz, 2H). rsc.org The presence of the electron-withdrawing trifluoromethyl group influences the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ reveals signals for the oxime carbon at approximately 149.2 ppm, and aromatic carbons in the range of 125.8 to 127.4 ppm. rsc.org The trifluoromethyl carbon itself is also observable, though its signal can be complex due to carbon-fluorine coupling. In DMSO-d₆, the spectrum of a related compound, N-phenyl-1-(4-(trifluoromethyl)phenyl)methanimine, shows the imine carbon at 159.5 ppm and the trifluoromethyl carbon as a quartet. rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For derivatives like (Z)-4-fluorobenzaldehyde oxime, the fluorine signal appears as a multiplet in the range of -109.84 to -109.90 ppm. rsc.org This technique is essential for confirming the presence and electronic environment of the trifluoromethyl group in the target molecule. The CF₃ group enhances the electrophilicity of the formyl group and serves as a useful label for analysis by fluorine-19 nuclear magnetic resonance spectroscopy. wikipedia.org

Interactive Data Table: ¹H and ¹³C NMR Data for Benzaldehyde (B42025), 4-(trifluoromethyl)-, oxime

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | DMSO-d₆ | 11.62 | s | - | OH | rsc.org |

| ¹H | DMSO-d₆ | 8.26 | s | - | CH=N | rsc.org |

| ¹H | DMSO-d₆ | 7.82 | d | 8.5 | Aromatic CH | rsc.org |

| ¹H | DMSO-d₆ | 7.77 | d | 8.5 | Aromatic CH | rsc.org |

| ¹H | CDCl₃ | 8.18 | s | - | CH=N | rsc.org |

| ¹H | CDCl₃ | 8.00 | s | - | OH | rsc.org |

| ¹H | CDCl₃ | 7.80-7.50 | m | - | Aromatic CH | rsc.org |

| ¹³C | CDCl₃ | 149.2 | - | - | C=N | rsc.org |

| ¹³C | CDCl₃ | 127.4 | - | - | Aromatic C | rsc.org |

| ¹³C | CDCl₃ | 125.9 | - | - | Aromatic C | rsc.org |

| ¹³C | CDCl₃ | 125.8 | - | - | Aromatic C | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of "this compound." The monoisotopic mass of the compound is calculated to be 189.040148 Da. chemspider.com GC-MS analysis provides information on the fragmentation pattern, which can further confirm the structure. nih.gov The fragmentation of such oximes typically involves cleavage of the N-O bond and fragmentation of the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations and Bond Characterization

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of (E)-4-(trifluoromethyl)benzaldehyde oxime shows characteristic absorption bands. A broad band around 3355 cm⁻¹ is attributed to the O-H stretching vibration of the oxime group. rsc.org The C=N stretching vibration is typically observed in the region of 1618 cm⁻¹. rsc.org Other significant peaks include those for C-F stretching from the trifluoromethyl group (around 1325, 1168, and 1128 cm⁻¹) and aromatic C-H and C=C vibrations. rsc.org

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for the symmetric vibrations of the molecule, and can be useful in confirming the assignments made from the IR spectrum.

Interactive Data Table: Key IR Vibrational Frequencies for (E)-4-(trifluoromethyl)benzaldehyde oxime

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 3355 | O-H stretch (oxime) | rsc.org |

| 2928 | C-H stretch (aromatic) | rsc.org |

| 1618 | C=N stretch (oxime) | rsc.org |

| 1412 | Aromatic C=C stretch | rsc.org |

| 1325 | C-F stretch (CF₃) | rsc.org |

| 1168 | C-F stretch (CF₃) | rsc.org |

| 1128 | C-F stretch (CF₃) | rsc.org |

| 1067 | C-F stretch (CF₃) | rsc.org |

| 968 | =N-O-H bend | rsc.org |

| 837 | C-H out-of-plane bend | rsc.org |

Computational Chemistry and Theoretical Studies on Benzaldehyde, 4 Trifluoromethyl , Oxime

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For Benzaldehyde (B42025), 4-(trifluoromethyl)-, oxime, the presence of a trifluoromethyl group (-CF3) at the para position of the benzaldehyde ring significantly influences its electronic properties. The -CF3 group is a strong electron-withdrawing group, which has a considerable impact on the electron density distribution across the molecule.

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

In the case of Benzaldehyde, 4-(trifluoromethyl)-, oxime, the electron-withdrawing nature of the -CF3 group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde oxime. This effect is anticipated to be more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap and thus, enhanced electrophilicity of the molecule. This makes the carbon atom of the C=N oxime group more susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are illustrative and based on general principles of substituent effects on aromatic systems.

Reaction Mechanism Elucidation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometries, electronic properties, and reaction mechanisms of molecules. For this compound, DFT calculations can provide a detailed understanding of its transformations.

Transition State Analysis and Energy Profiles for Transformations

The formation of oximes from aldehydes and hydroxylamine (B1172632) is a well-established reaction. DFT calculations can be employed to model the reaction pathway, identifying key intermediates and transition states. The reaction typically proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the benzaldehyde, followed by dehydration.

For this compound, the electron-withdrawing -CF3 group would enhance the electrophilicity of the carbonyl carbon, likely lowering the activation energy for the initial nucleophilic attack compared to unsubstituted benzaldehyde. A theoretical energy profile would illustrate the energy changes throughout the reaction, highlighting the relative stabilities of reactants, intermediates, transition states, and products.

While a specific DFT study on the formation of this compound is not documented in the provided search results, studies on similar reactions of substituted benzaldehydes provide a framework for what such an analysis would entail. researchgate.net

Computational Insights into Regioselectivity and Stereoselectivity

The formation of oximes can result in two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the substituent on the imine carbon. Computational studies can predict the relative stabilities of these isomers. For aldoximes, the (E)-isomer is generally more stable due to reduced steric hindrance.

DFT calculations can be used to compute the energies of the (E) and (Z) isomers of this compound. The energy difference between the two would indicate the thermodynamic preference for one isomer over the other. The trifluoromethyl group, being relatively bulky, would likely further favor the formation of the (E)-isomer.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is crucial for its reactivity and interactions. Conformational analysis involves identifying the most stable arrangement of atoms in the molecule. For this compound, key dihedral angles include the orientation of the oxime group relative to the phenyl ring and the rotation of the trifluoromethyl group.

Computational methods can map the potential energy surface of the molecule as a function of these dihedral angles to locate the global energy minimum, which corresponds to the most stable conformation. Intramolecular interactions, such as hydrogen bonding between the oxime hydrogen and the fluorine atoms of the -CF3 group, can also be investigated, although significant intramolecular hydrogen bonding in this specific case is unlikely due to the distance and geometry.

Quantum Chemical Descriptors for Reactivity Prediction and Design

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. These descriptors can be used to predict reactivity and to design new molecules with desired properties.

For this compound, key quantum chemical descriptors would include:

Electron Affinity and Ionization Potential: These relate to the ability of the molecule to accept or donate an electron, respectively, and are directly related to the LUMO and HOMO energies.

Chemical Hardness and Softness: These descriptors provide insight into the molecule's resistance to deformation of its electron cloud.

Electrophilicity Index: This quantifies the electrophilic character of the molecule.

The strong electron-withdrawing -CF3 group is expected to significantly influence these descriptors, leading to a higher electron affinity, ionization potential, and electrophilicity index compared to unsubstituted benzaldehyde oxime. These predicted properties are summarized in Table 2.

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value/Trend |

|---|---|

| Electron Affinity | High |

| Ionization Potential | High |

| Chemical Hardness | Moderate |

| Electrophilicity Index | High |

| Dipole Moment | Significant |

Note: These are qualitative predictions based on the known electronic effects of the trifluoromethyl group.

Applications of Benzaldehyde, 4 Trifluoromethyl , Oxime in Advanced Organic Synthesis

Building Block for Fluorinated Heterocycles

The presence of the trifluoromethyl group (CF3) in organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic methodologies for introducing this moiety into heterocyclic frameworks is of paramount importance in medicinal chemistry and materials science. Benzaldehyde (B42025), 4-(trifluoromethyl)-, oxime serves as a key starting material for the synthesis of a variety of fluorinated heterocycles.

Synthesis of Fluorinated Isoxazolines and Isoxazoles

One of the most prominent applications of Benzaldehyde, 4-(trifluoromethyl)-, oxime is its role as a precursor to 4-(trifluoromethyl)benzonitrile (B42179) oxide. This highly reactive 1,3-dipole is typically generated in situ from the oxime through oxidation with reagents like sodium hypochlorite (B82951) or diacetoxyiodobenzene (B1259982) (DIB). beilstein-journals.orgnih.govyoutube.com The resulting nitrile oxide readily undergoes [3+2] cycloaddition reactions with a wide range of dipolarophiles, namely alkenes and alkynes, to afford 3-(4-(trifluoromethyl)phenyl)-substituted isoxazolines and isoxazoles, respectively. youtube.comnih.govyoutube.comyoutube.com This method provides a reliable and regioselective route to these important five-membered heterocyclic systems. nih.gov

The reaction with terminal alkenes generally leads to the formation of 3,5-disubstituted isoxazolines with high regioselectivity. nih.gov Similarly, cycloaddition with terminal alkynes yields 3,5-disubstituted isoxazoles, which are stable aromatic compounds. youtube.com The versatility of this approach allows for the introduction of diverse substituents at the 5-position of the isoxazole (B147169) or isoxazoline (B3343090) ring by varying the structure of the starting alkene or alkyne.

Table 1: Synthesis of Fluorinated Isoxazolines and Isoxazoles via [3+2] Cycloaddition

| Dipolarophile | Product | Reaction Conditions | Reference |

| Alkene (e.g., Styrene) | 3-(4-(Trifluoromethyl)phenyl)isoxazoline | In situ generation of nitrile oxide from the oxime, followed by cycloaddition. | nih.gov |

| Alkyne (e.g., Phenylacetylene) | 3-(4-(Trifluoromethyl)phenyl)isoxazole | In situ generation of nitrile oxide from the oxime, followed by cycloaddition. | youtube.com |

Precursor for Other Nitrogen-Containing Cyclic Systems

While the synthesis of isoxazoles and isoxazolines is the most documented application, the reactivity of this compound can be harnessed to construct other nitrogen-containing heterocyclic systems. Although direct examples starting from this specific oxime are less common in the literature for other ring systems, the general strategies for synthesizing trifluoromethylated pyridines and pyrimidines often involve the cyclocondensation of smaller fluorinated building blocks. nih.govnih.gov The trifluoromethylphenyl moiety of the oxime makes it a potential precursor for more complex heterocyclic structures through multi-step synthetic sequences. For instance, the oxime can be converted to the corresponding nitrile, which is a versatile intermediate for the synthesis of various heterocycles. nih.gov

Precursor for Diverse Trifluoromethylated Intermediates

Beyond its direct use in heterocycle synthesis, this compound can be transformed into other valuable trifluoromethylated intermediates. The oxime functionality provides a handle for various chemical manipulations, allowing for the generation of different reactive species.

As previously mentioned, the most significant intermediate derived from this oxime is 4-(trifluoromethyl)benzonitrile oxide . This highly useful 1,3-dipole is not only central to isoxazole and isoxazoline synthesis but can also participate in other cycloaddition reactions. youtube.com

Furthermore, studies have shown that benzaldehyde oximes, under certain photolytic conditions, can be converted to the corresponding nitriles and aldehydes . nih.gov The presence of an electron-withdrawing group like the trifluoromethyl group on the aromatic ring influences the reaction pathway, favoring the formation of the nitrile. nih.gov 4-(Trifluoromethyl)benzonitrile is a versatile intermediate in its own right, serving as a precursor for various pharmaceuticals and agrochemicals.

Role in Novel Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The synthesis of isoxazoles and isoxazolines from this compound via the in situ generated nitrile oxide is a prime example of a reaction that forms both a new carbon-carbon and a new carbon-heteroatom (C-O and C-N) bond in a single step. This [3+2] cycloaddition reaction is a powerful tool for rapidly increasing molecular complexity from simple starting materials. youtube.comnih.govyoutube.comyoutube.com

The versatility of this cycloaddition allows for the creation of a diverse library of substituted heterocycles by simply varying the alkene or alkyne coupling partner. This highlights the role of the oxime as a key component in convergent synthetic strategies, where different fragments are brought together to form the final product.

Asymmetric Synthesis Incorporating this compound Derived Chirality

The development of asymmetric syntheses to produce enantiomerically pure compounds is a major focus in modern organic chemistry, particularly for the preparation of pharmaceuticals. While direct asymmetric reactions utilizing the inherent chirality of a substituted this compound are not widely reported, the field of asymmetric catalysis offers promising avenues.

One potential strategy involves the use of a chiral auxiliary attached to the oxime functionality. For instance, research on related benzaldehyde O-(1-phenylalkyl)oximes has shown that the addition of organolithium reagents can proceed with a degree of diastereoselectivity, influenced by the chiral auxiliary on the oxygen atom. rsc.org This suggests that a similar approach could be applied to this compound, where a chiral auxiliary could direct the stereochemical outcome of subsequent reactions.

Furthermore, asymmetric 1,3-dipolar cycloaddition reactions are a well-established field, often employing chiral catalysts to control the stereochemistry of the newly formed stereocenters in the isoxazoline ring. nih.govacs.org The 4-(trifluoromethyl)benzonitrile oxide generated from the title oxime could be a suitable substrate for such catalytic asymmetric cycloadditions, leading to the synthesis of enantioenriched 3-(4-(trifluoromethyl)phenyl)isoxazolines.

Future Directions and Emerging Research Avenues for Benzaldehyde, 4 Trifluoromethyl , Oxime Chemistry

Development of Novel and Sustainable Synthetic Methodologies (e.g., Transition Metal-Free Approaches)

The traditional synthesis of oximes often involves the condensation of a carbonyl compound with hydroxylamine (B1172632), a reaction that can be facilitated by various catalysts. While effective, many established methods rely on transition metal catalysts, which can present challenges related to cost, toxicity, and removal from the final product. The future of Benzaldehyde (B42025), 4-(trifluoromethyl)-, oxime synthesis is geared towards the development of more sustainable and environmentally benign methodologies, with a particular emphasis on transition metal-free approaches.

Recent research has highlighted the potential of organocatalysis and other green chemistry techniques for oxime formation. These methods offer several advantages, including milder reaction conditions, reduced waste generation, and the use of less hazardous reagents. For instance, the use of solid acid catalysts or performing reactions under solvent-free conditions has shown promise for the synthesis of various oximes.

One promising avenue is the exploration of organocatalysts such as proline and its derivatives, which have been successfully employed in a variety of condensation reactions. The application of these catalysts to the synthesis of Benzaldehyde, 4-(trifluoromethyl)-, oxime could lead to highly efficient and environmentally friendly processes. Furthermore, the use of mechanochemistry, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, represents another exciting frontier for the sustainable synthesis of this and other fluorinated oximes.

| Catalyst/Method | Substrate Scope | Key Advantages |

| Bismuth(III) oxide (Bi2O3) | Aromatic and aliphatic aldehydes and ketones | Solvent-free, high yields, short reaction times. |

| Grindstone Chemistry | Various carbonyl compounds | Environmentally friendly, rapid, solvent-free. |

| Organocatalysts (e.g., Proline) | General carbonyl compounds | Metal-free, mild conditions, potential for asymmetry. |

| Photocatalysis | Aldehydes and ketones | Utilizes light energy, potential for novel reactivity. |

| Electrochemical Synthesis | Aromatic aldehydes | Avoids harsh reagents, precise control over reaction conditions. |

This table presents potential sustainable methodologies for the synthesis of this compound based on reported methods for other oximes.

Exploration of Unprecedented Reactivity Modes and Mechanistic Pathways

The reactivity of oximes is well-established, with the Beckmann rearrangement being a cornerstone transformation. However, the presence of the trifluoromethyl group on the aromatic ring of this compound can significantly influence its electronic properties and, consequently, its reactivity. Future research will likely focus on uncovering novel reaction pathways and gaining a deeper mechanistic understanding of both known and new transformations.

The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the electrophilicity of the imine carbon, potentially opening up new avenues for nucleophilic attack. This could lead to the development of novel cycloaddition reactions, where the oxime acts as a building block for the synthesis of complex heterocyclic structures. For example, [3+2] cycloadditions with various dipolarophiles could provide access to a range of five-membered heterocycles containing a trifluoromethylphenyl group.

| Reaction Type | Potential Products | Research Focus |

| [3+2] Cycloaddition | Trifluoromethyl-substituted isoxazolines/isoxazoles | Exploration of novel dipolarophiles and reaction conditions. |

| Beckmann Rearrangement | N-(4-(Trifluoromethyl)phenyl)formamide | Mechanistic studies on the effect of the CF3 group. |

| Reductive Rearrangement | Secondary amines | Development of mild and selective reducing agents. |

| Photocatalytic Reactions | Novel functionalized oximes and derivatives | Investigation of new photocatalysts and reaction pathways. |

This table outlines potential areas of exploration for the reactivity of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from batch to continuous flow processing is a paradigm shift in modern chemical synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms is a key area for future development.

Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. For the synthesis of this compound, a flow process could enable the safe handling of reagents and allow for rapid optimization of reaction conditions. Furthermore, the scalability of flow synthesis makes it an attractive approach for the industrial production of this important building block.

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new derivatives of this compound with desired properties. By systematically varying reaction partners and conditions, these platforms can rapidly generate libraries of novel compounds for biological or materials science applications. The development of robust and reliable automated protocols for the synthesis and purification of these derivatives will be a critical enabler for future research in this area.

| Platform/Technology | Application to this compound | Potential Benefits |

| Microreactors | Synthesis and in-line purification | Enhanced safety, improved heat and mass transfer, precise process control. |

| Packed-bed Reactors | Use of solid-supported catalysts or reagents | Ease of catalyst separation, potential for continuous operation. |

| Automated Synthesis Platforms | Library synthesis of oxime derivatives | High-throughput screening, rapid lead discovery. |

| Robotic Systems | High-throughput reaction optimization | Efficient exploration of reaction parameters, increased productivity. |

This table highlights the potential applications of flow chemistry and automation in the context of this compound.

Advancements in Asymmetric Catalysis for Fluorinated Oximes

The development of enantioselective methods for the synthesis of chiral fluorinated molecules is a major focus of current research. While the oxime nitrogen of this compound is achiral, its reactions can generate new stereocenters. Future research will undoubtedly concentrate on the development of novel asymmetric catalytic systems for reactions involving this and other fluorinated oximes.

A key area of interest is the asymmetric reduction of the C=N bond to produce chiral hydroxylamines. The development of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, that can effectively control the stereochemical outcome of this transformation is highly desirable. These chiral hydroxylamines can serve as valuable precursors for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Another promising direction is the use of chiral Lewis acids or Brønsted acids to catalyze enantioselective reactions of the oxime, such as cycloadditions or additions of nucleophiles to the imine carbon. The trifluoromethyl group can play a crucial role in these reactions by modulating the electronic properties of the substrate and influencing the interaction with the chiral catalyst. The successful development of such catalytic systems would provide access to a wide range of enantioenriched compounds derived from this compound.

| Catalytic Approach | Target Transformation | Potential Chiral Catalysts |

| Asymmetric Hydrogenation | Reduction of the C=N bond | Chiral transition metal complexes (e.g., Rh, Ir, Ru with chiral phosphine (B1218219) ligands). |

| Asymmetric Transfer Hydrogenation | Reduction of the C=N bond | Chiral metal complexes or organocatalysts with a hydrogen donor. |

| Chiral Lewis Acid Catalysis | Cycloaddition reactions, nucleophilic additions | Chiral metal complexes (e.g., Ti, Cu, Zn with chiral ligands). |

| Organocatalysis | Nucleophilic additions, reductions | Chiral amines, phosphoric acids, or thioureas. |

This table summarizes potential strategies for the asymmetric catalysis of reactions involving this compound.

Q & A

Advanced Question: How can mechanistic studies resolve unexpected reaction pathways during oxime synthesis?

Methodological Answer: Unexpected products, such as β-lactams, may arise during copper-catalyzed skeletal rearrangements of O-propargyl arylaldoximes. To investigate this, employ isotopic labeling (e.g., -hydroxylamine) to trace nitrogen migration or use in-situ NMR to monitor intermediates. Computational methods (DFT calculations) can map energy profiles for bond cleavage and rearrangement steps. For example, the cleavage of five bonds in copper-catalyzed systems requires analyzing steric effects of substituents (e.g., trifluoromethyl groups) on transition-state stability .

Basic Question: How are thermodynamic properties (e.g., logP, melting point) determined for this compound?

Methodological Answer:

Key properties like logP (octanol-water partition coefficient) and melting point are calculated using empirical methods (e.g., McGowan, Crippen) or experimental techniques. For instance:

- logP : McGowan’s method estimates logP based on molecular volume, while Crippen’s fragmentation relies on atomic contributions .

- Melting point : Differential Scanning Calorimetry (DSC) provides experimental validation, whereas Joback’s group contribution method predicts values based on molecular structure .

| Property | McGowan Method | Crippen Method | Experimental (DSC) |

|---|---|---|---|

| logP | 2.1 | 2.3 | 2.5* |

| Melting Point (°C) | - | - | 91–93 |

| *Hypothetical value for illustration. |

Advanced Question: How to resolve discrepancies between computational and experimental thermodynamic data?

Methodological Answer: Discrepancies often arise from approximations in computational models. For example, McGowan’s method may underestimate logP for fluorinated compounds due to inadequate parametrization of fluorine’s electronegativity. To resolve this:

Cross-validate using multiple methods (e.g., NIST Webbook data for vapor pressure ).

Perform regression analysis to adjust group contribution parameters for trifluoromethyl groups.

Validate with experimental measurements (e.g., shake-flask logP determination) .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

Advanced Question: How to mitigate risks during large-scale synthesis?

Methodological Answer: Scale-up introduces hazards like exothermic reactions. Conduct a risk assessment per Prudent Practices in the Laboratory:

Use calorimetry (e.g., RC1e) to map heat flow and optimize cooling rates.

Implement engineering controls (e.g., closed-system reactors) to limit vapor exposure .

Design emergency quenching protocols (e.g., rapid acid neutralization) to halt runaway reactions.

Basic Question: What analytical techniques confirm the molecular structure of this oxime?

Methodological Answer:

Advanced Question: How to interpret XRD data for polymorphic forms?

Methodological Answer: Polymorphism affects bioavailability and reactivity. To characterize:

Collect high-resolution XRD data (λ = 0.71073 Å, Mo-Kα radiation).

Use Mercury software to analyze unit cell parameters and hydrogen-bonding networks.

Compare experimental patterns with simulated data (e.g., Materials Studio) to identify dominant polymorphs .

Basic Question: How to address contradictions in reported solubility data?

Methodological Answer:

Discrepancies in solubility (e.g., log10ws = -2.1 vs. -1.8) stem from measurement conditions (temperature, ionic strength). Standardize protocols:

Use saturated solutions equilibrated for 24 hours.

Quantify via UV-Vis spectroscopy at λ (~270 nm for aromatic oximes) .

Advanced Question: How does the trifluoromethyl group influence solubility in biphasic systems?

Methodological Answer: The -CF group increases hydrophobicity but may enhance solubility in fluorinated solvents (e.g., perfluorohexane). Study via:

Phase partitioning experiments (water/octanol vs. water/perfluorohexane).

Molecular dynamics simulations to analyze solvent-shell interactions around the -CF moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.